molecular formula C7H8ClN5O B13078084 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13078084
M. Wt: 213.62 g/mol
InChI Key: SWIWUCPGASFJSA-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole-3-amine with 4-methyl-1,2,5-oxadiazole-3-carbaldehyde. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole-3-amine: A precursor in the synthesis of the target compound.

    4-methyl-1,2,5-oxadiazole-3-carbaldehyde: Another precursor used in the synthesis.

    1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8ClN5O

Molecular Weight

213.62 g/mol

IUPAC Name

4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H8ClN5O/c1-4-6(12-14-11-4)3-13-2-5(8)7(9)10-13/h2H,3H2,1H3,(H2,9,10)

InChI Key

SWIWUCPGASFJSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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